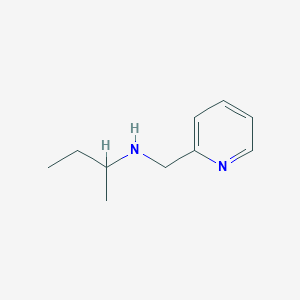

3-Amino-6-phenylpyrazine-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

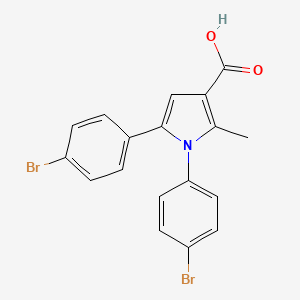

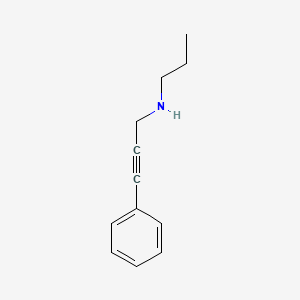

3-Amino-6-phenylpyrazine-2-carbonitrile is a compound that belongs to the class of organic compounds known as pyrazines, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the amino and nitrile groups on the pyrazine ring suggests potential reactivity and a range of possible chemical transformations.

Synthesis Analysis

The synthesis of pyrazine derivatives can be achieved through various methods. For instance, a catalyst-free and aqueous three-component synthesis method has been reported for the synthesis of pyrazine derivatives, which is advantageous due to its mild conditions, high yields, and environmentally friendly approach . Another method involves the use of dienamine intermediates produced by the addition-elimination reaction of enamines to methoxymethylene malondinitrile, which can be carried out without isolating the intermediates . These methods highlight the versatility and adaptability of pyrazine synthesis.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives can be complex, with substituents influencing the overall geometry and electronic properties. For example, the crystal structure of a related compound, 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, shows that the substituents can be nearly coplanar with the benzene ring, while larger groups like the nitro group can cause twisting due to steric hindrance . Such structural features can significantly affect the physical and chemical properties of the compound.

Chemical Reactions Analysis

Pyrazine derivatives can undergo a variety of chemical reactions. For instance, 2-amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile can react with different reagents such as triethyl orthoformate, hydrazine hydrate, and acetic anhydride, leading to the formation of new oxopyrazolinylpyridines and related compounds . This demonstrates the reactivity of the amino and nitrile groups in facilitating the formation of diverse structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives can be elucidated through various spectroscopic and computational techniques. For example, spectral analysis using FT-IR, NMR, and UV-visible spectroscopy can provide insights into the molecular geometry and electronic properties . Additionally, quantum chemical studies using DFT can predict vibrational wavenumbers, chemical reactivity, and thermodynamic properties, which are crucial for understanding the behavior of these compounds under different conditions .

Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

3-Amino-6-phenylpyrazine-2-carbonitrile has been utilized as a precursor in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. These derivatives were synthesized through an environmentally friendly reaction and have been evaluated for their antibacterial activity, showcasing potential applications in the development of new antibacterial agents (Rostamizadeh et al., 2013).

Development of Pyridine-3-carbonitrile Compounds

Another study explored the synthesis of 2-amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-4-phenylpyridine-3-carbonitrile compounds, indicating the versatility of 3-amino-6-phenylpyrazine-2-carbonitrile derivatives in creating complex heterocyclic structures with potential applications in pharmaceuticals and materials science (Dong et al., 2010).

Catalytic and Environmental Applications

The compound has also been employed in catalyst-free synthesis processes, such as the Biginelli-type synthesis of functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines. This method emphasizes the importance of 3-amino-6-phenylpyrazine-2-carbonitrile in facilitating environmentally benign synthetic routes that avoid the use of hazardous catalysts (Kolosov et al., 2016).

Corrosion Inhibition

In addition to pharmaceutical and synthetic applications, derivatives of 3-amino-6-phenylpyrazine-2-carbonitrile have shown effectiveness as corrosion inhibitors, particularly in protecting mild steel in acidic environments. This highlights its potential in industrial applications where corrosion resistance is crucial (Yadav et al., 2016).

Eigenschaften

IUPAC Name |

3-amino-6-phenylpyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c12-6-9-11(13)14-7-10(15-9)8-4-2-1-3-5-8/h1-5,7H,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDOXXBRLVPOOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C(=N2)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408469 |

Source

|

| Record name | 2-AMINO-3-CYANO-5-PHENYLPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50627-25-3 |

Source

|

| Record name | 2-AMINO-3-CYANO-5-PHENYLPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methylbenzyl)amino]-1-butanol](/img/structure/B1275257.png)

![N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B1275266.png)